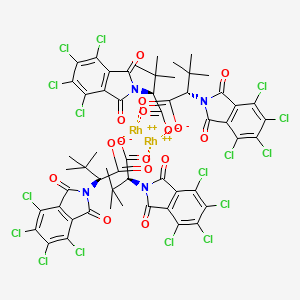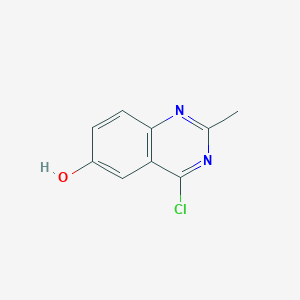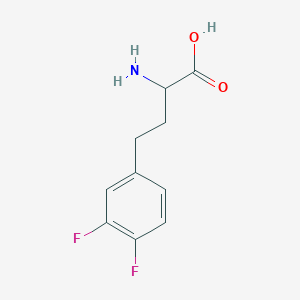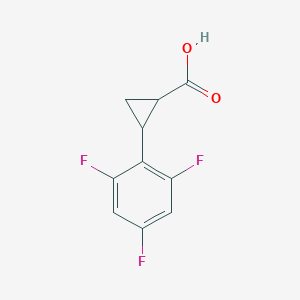![molecular formula C33H52O6 B12301383 4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)
4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrianthic acid 3,23-acetonide is a natural compound belonging to the triterpenoid family. It is characterized by its complex molecular structure, which includes multiple rings and functional groups. This compound is isolated from the stems of Poraqueiba sericea and has a molecular formula of C33H52O6 with a molecular weight of 544.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myrianthic acid 3,23-acetonide can be synthesized through the condensation of myrianthic acid with acetone under neutral or weakly acidic conditions . The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of myrianthic acid 3,23-acetonide involves large-scale extraction from natural sources, followed by purification processes to achieve high purity levels (≥98%) . The compound is then crystallized and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Myrianthic acid 3,23-acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Myrianthic acid 3,23-acetonide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of myrianthic acid 3,23-acetonide involves its interaction with specific molecular targets. One of the primary targets is fatty acid synthase, an enzyme involved in lipid biosynthesis . Myrianthic acid 3,23-acetonide inhibits this enzyme, leading to reduced lipid production and subsequent antiproliferative effects on tumor cells. This mechanism is supported by molecular docking studies and biological assays .
Comparison with Similar Compounds
Similar Compounds
Ursolic acid: Another triterpenoid with similar biological activities, including anticancer properties.
Oleanolic acid: A triterpenoid known for its anti-inflammatory and hepatoprotective effects.
Betulinic acid: A triterpenoid with potential anticancer and antiviral properties.
Uniqueness
Myrianthic acid 3,23-acetonide is unique due to its specific structural features and its potent inhibitory effects on fatty acid synthase. This makes it a promising candidate for the development of new therapeutic agents, particularly in the field of oncology .
Properties
Molecular Formula |
C33H52O6 |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid |
InChI |
InChI=1S/C33H52O6/c1-19-11-14-33(26(35)36)16-15-30(6)20(24(33)32(19,8)37)9-10-23-28(4)17-21(34)25-29(5,18-38-27(2,3)39-25)22(28)12-13-31(23,30)7/h9,19,21-25,34,37H,10-18H2,1-8H3,(H,35,36) |
InChI Key |
IZOHEKFGZPQWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)



![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)


![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

